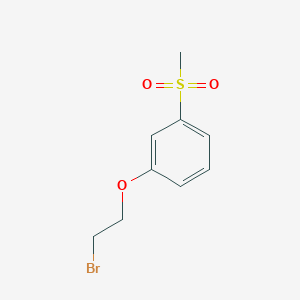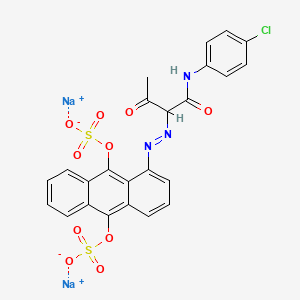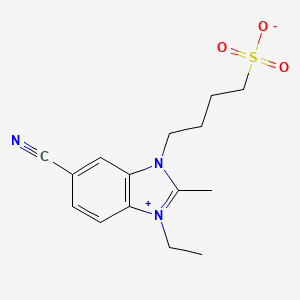
1-(2-Bromoethoxy)-3-methanesulfonylbenzene
Vue d'ensemble
Description
1-(2-Bromoethoxy)-3-methanesulfonylbenzene (BEMSB) is an organic compound composed of a benzene ring with two attached methylsulfonyl groups and a bromoethoxy group. It is a colorless solid with a melting point of 101-103°C and a boiling point of 211-213°C. BEMSB is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Friedel–Crafts-Type Alkylation: Bromodifluoro(phenylsulfanyl)methane, similar in reactivity to the compound of interest, undergoes Friedel–Crafts-type alkylation, indicating potential applications in synthesizing thioesters, benzophenones, and xanthone derivatives, which are important in pharmaceutical and organic synthesis (Kuhakarn et al., 2011).
- Synthesis of Dendritic Polyethers: New dendritic polyethers with functional end groups have been synthesized, suggesting the use of bromoethoxy compounds in the creation of complex dendritic structures for applications in nanotechnology and materials science (Díez-Barra et al., 2004).
Catalysis and Organic Transformations
- One-Pot Synthesis of Benzoxazoles: Demonstrated effective catalysis for synthesizing benzoxazoles directly from carboxylic acids, highlighting the compound's potential role in facilitating complex organic reactions and synthesizing biologically active molecules (Kumar et al., 2008).
Materials Science and Engineering
- Design and Synthesis of Highly Charged Cation-radical Salts: This research outlines the synthesis of macromolecules with multiple redox-active sites, showcasing the potential of bromo-substituted compounds in creating materials with unique electron transfer properties for electronic applications (Rathore et al., 2001).
Environmental and Green Chemistry
- Activation of Methane to CH3+: Describes a direct method for converting methane and sulfur trioxide into methanesulfonic acid, illustrating the role of sulfonic acid derivatives in industrial chemistry and highlighting the environmental benefits of direct methane utilization (Díaz-Urrutia & Ott, 2019).
Advanced Synthetic Techniques
- Rapid Microwave-assisted Cleavage: A new method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid, pointing towards efficient synthetic pathways for removing protecting groups or synthesizing desmethyl precursors in drug development (Fredriksson & Stone-Elander, 2002).
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-3-8(7-9)13-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASPJOZLITVABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)





![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)



